

Thermochemical Properties of Perfluorotriethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Perfluorotriethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **perfluorotriethylamine** (PFTA), a perfluorinated compound of interest in various scientific and industrial applications. Due to its high thermal and chemical stability, understanding its behavior at a molecular level is crucial for its application and for assessing its environmental fate. This document summarizes available quantitative data, details experimental and computational methodologies for property determination, and visualizes key concepts.

Core Thermochemical Properties

Perfluorotriethylamine, with the chemical formula $\text{N}(\text{C}_2\text{F}_5)_3$, is a fully fluorinated tertiary amine. Its physicochemical properties are dominated by the strong carbon-fluorine bonds, leading to high density, low surface tension, and exceptional inertness.

Physical Properties

A summary of the key physical properties of **perfluorotriethylamine** is presented in Table 1. These values are essential for handling and for designing processes involving this compound.

Property	Value	Reference
Molecular Formula	C ₆ F ₁₅ N	--INVALID-LINK--
Molar Mass	371.05 g/mol	--INVALID-LINK--
Density	1.736 g/mL at 25 °C	--INVALID-LINK--
Boiling Point	68-69 °C at 743 mmHg	--INVALID-LINK--
Melting Point	-116.95 °C	--INVALID-LINK--
Vapor Pressure	2.15 psi (14.8 kPa) at 20 °C	--INVALID-LINK--

Thermochemical Data

Direct experimental thermochemical data for **perfluorotriethylamine** is scarce. The most significant experimentally determined value is its enthalpy of formation. Other properties like entropy and heat capacity are often estimated using computational methods due to the challenges in experimentally measuring them for such inert compounds.

Thermochemical Property	Value (kJ/mol)	Method	Reference
Standard Enthalpy of Formation (liquid), $\Delta_f H^\circ(l)$	-2738.4 ± 4.2	Combustion Calorimetry	Erastov & Kolesov, 1979
Standard Enthalpy of Formation (gas), $\Delta_f H^\circ(g)$	-2694.3	Calculated from liquid phase data	Erastov & Kolesov, 1979

Note: The gas phase enthalpy of formation is derived from the liquid phase value and the enthalpy of vaporization.

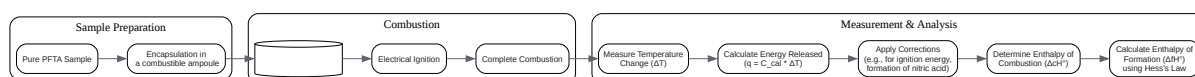
Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties for perfluorinated compounds like PFTA relies on both experimental and computational techniques.

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of **perfluorotriethylamine** was experimentally determined by Erastov and Kolesov in 1979 using combustion calorimetry. This classical technique involves the complete combustion of a substance in a bomb calorimeter and measuring the heat evolved.

Workflow for Combustion Calorimetry:



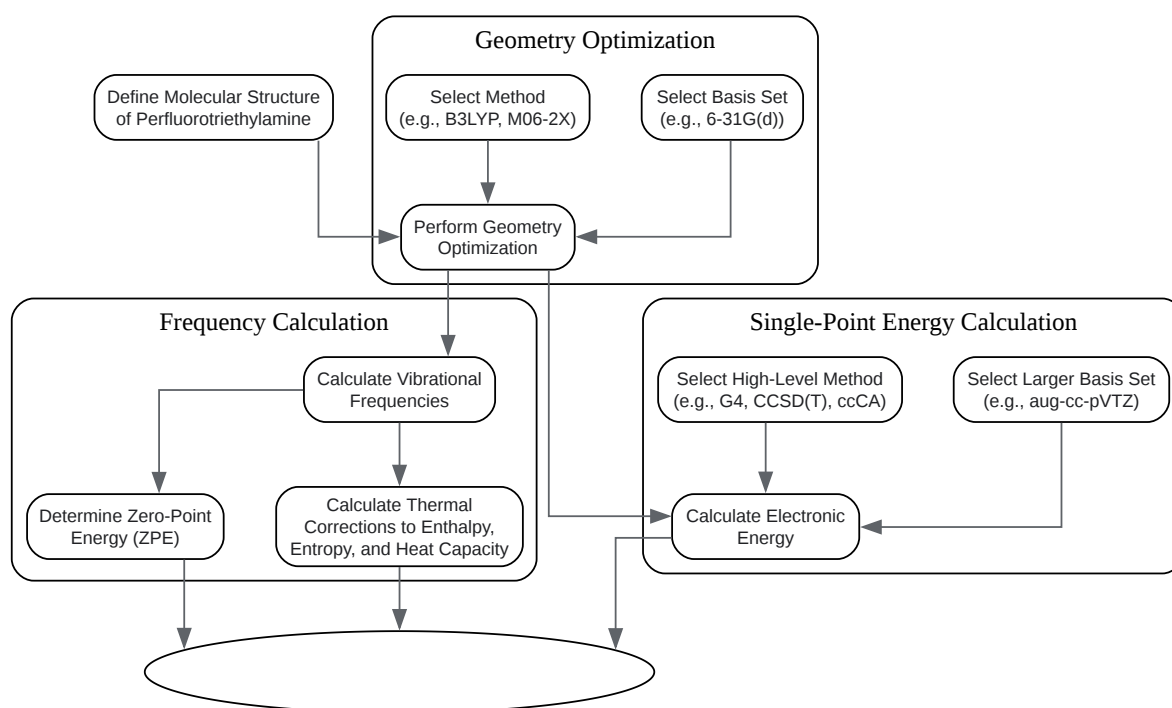
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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Protocols for Thermochemical Properties

Due to the experimental challenges, computational chemistry plays a vital role in determining the thermochemical properties of per- and polyfluoroalkyl substances (PFAS).^{[1][2]} High-level ab initio and density functional theory (DFT) methods are employed to predict properties like enthalpy of formation, entropy, and heat capacity.

Generalized Computational Workflow:



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Caption: Generalized workflow for computational determination of thermochemical properties.

Key Computational Methods:

- Density Functional Theory (DFT): Methods like B3LYP and M06-2X are often used for geometry optimization and frequency calculations due to their computational efficiency.^[1]
- Ab Initio Methods: For accurate single-point energy calculations, high-level methods are employed:
 - Gaussian-n (G4, G3): Composite methods that approximate high-level calculations through a series of well-defined steps.

- Coupled Cluster (CCSD(T)): Considered the "gold standard" for its high accuracy in calculating electronic energies.
- Correlation Consistent Composite Approach (ccCA): A composite method that provides a good balance between accuracy and computational cost.[2]

Determination of Enthalpy of Formation:

The calculated electronic energy is used in conjunction with a thermochemical scheme, such as the atomization or isodesmic reaction approach, to determine the enthalpy of formation.[1]

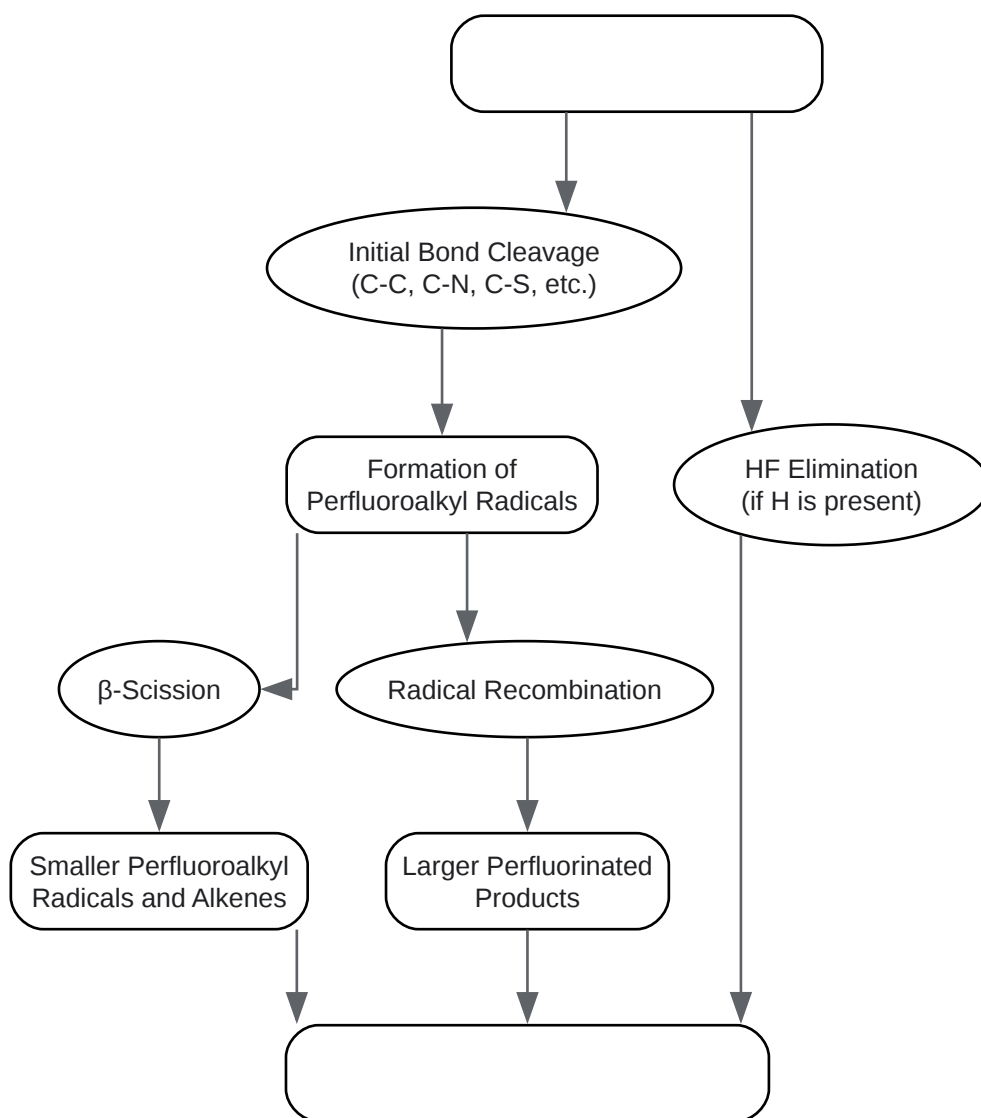
The isodesmic approach is generally preferred as it benefits from the cancellation of errors.

Thermal Decomposition of Perfluorotriethylamine

The thermal decomposition of PFAS is a critical area of research, particularly for developing effective remediation technologies.[3] While specific experimental studies on the thermal decomposition of **perfluorotriethylamine** are limited, the general principles of PFAS pyrolysis can be applied.

The high strength of the C-F bond makes perfluorinated compounds highly resistant to thermal degradation. Decomposition typically initiates at the weakest bonds in the molecule. For PFTA, this would likely be the C-N or C-C bonds.

Logical Pathway for Generalized PFAS Thermal Decomposition:



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Caption: Generalized logical pathway for the thermal decomposition of PFAS.

The decomposition of PFTA is expected to produce a complex mixture of smaller perfluorinated compounds. The specific products and their distribution will depend on the decomposition temperature, pressure, and the presence of other substances. Techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are instrumental in identifying these decomposition products.

Relevance to Researchers, Scientists, and Drug Development Professionals

A thorough understanding of the thermochemical properties of **perfluorotriethylamine** is essential for:

- **Reaction and Process Design:** Accurate enthalpy of formation data is critical for calculating reaction enthalpies and designing safe and efficient chemical processes.
- **Thermal Stability Assessment:** Knowledge of decomposition pathways and kinetics is vital for determining the operational limits of PFTA in applications such as heat transfer fluids or solvents.
- **Environmental Fate Modeling:** Thermochemical data can be used in models to predict the persistence and transport of PFTA in the environment.
- **Development of Remediation Technologies:** Understanding the thermal decomposition mechanisms is crucial for developing effective destruction technologies for PFAS-containing waste streams.
- **Drug Delivery and Formulation:** While not a primary application, the inertness and unique properties of perfluorinated compounds are explored in advanced drug delivery systems. Knowledge of their stability is paramount in such contexts.

Conclusion

This technical guide has summarized the available thermochemical data for **perfluorotriethylamine**, highlighting the reliance on a combination of limited experimental data and extensive computational studies. The provided methodologies and workflows offer a blueprint for researchers seeking to determine or predict the thermochemical properties of PFTA and other perfluorinated compounds. Further experimental work is needed to validate computational predictions and to fully elucidate the complex thermal decomposition pathways of this highly stable molecule.

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References

- 1. Thermochemistry of per- and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
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